Indeno(1,2,3-cd)pyren-12-amine
Description
Indeno(1,2,3-cd)pyrene is a high-molecular-weight PAH composed of five fused aromatic rings. Key properties include:
Properties
CAS No. |
123311-25-1 |
|---|---|
Molecular Formula |
C22H13N |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2(7),3,5,8(21),9,11(20),12,14(19),15,17-undecaen-6-amine |
InChI |
InChI=1S/C22H13N/c23-18-6-2-5-15-17-11-14-4-1-3-12-7-8-13-9-10-16(21(15)18)22(17)20(13)19(12)14/h1-11H,23H2 |
InChI Key |
FDTLZKQVCGJOLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C5=C(C6=C4C3=C(C=C2)C=C6)C(=CC=C5)N |
Origin of Product |
United States |
Preparation Methods
Starting Material: Indeno[1,2,3-cd]pyrene
- Molecular formula: C22H12
- Molecular weight: 276.34 g/mol
Indeno[1,2,3-cd]pyrene is a six-ring fused polycyclic aromatic hydrocarbon, typically synthesized via methods such as the diazonium intermediate method or one-pot synthesis from 4-bromopyrene in laboratory settings. Industrially, it is often a byproduct of incomplete combustion processes.
Nitration Step
- Objective: Introduce a nitro (-NO2) group selectively at the 12-position of indeno[1,2,3-cd]pyrene.
- Reagents and Conditions:
- Nitration is commonly performed using nitric acid in an acetyl nitrate solution.
- Reaction conditions are controlled to favor substitution at the 12-position due to electronic and steric factors.
- Outcome: Formation of 12-nitroindeno[1,2,3-cd]pyrene (IP-NO2), a key intermediate for subsequent reduction.
Reduction Step
- Objective: Convert the nitro group to an amino group (-NH2).
- Common Reducing Agents:
- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
- Chemical reduction using tin(II) chloride (SnCl2) in acidic medium or iron powder with acid.
- Reaction Conditions: Mild to moderate temperatures to prevent degradation of the polycyclic structure.
- Outcome: Formation of indeno(1,2,3-cd)pyren-12-amine with high purity and yield.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1. Nitration | Indeno[1,2,3-cd]pyrene (C22H12) | Nitric acid in acetyl nitrate solution | 12-Nitroindeno[1,2,3-cd]pyrene | Selective substitution at 12-position |
| 2. Reduction | 12-Nitroindeno[1,2,3-cd]pyrene | Pd/C with H2 or SnCl2 in acidic medium | This compound | Amino group introduced at 12-position |
Additional Synthetic Considerations
- Purification: After each step, purification is typically achieved by chromatography techniques such as column chromatography or recrystallization to ensure removal of side products and unreacted starting materials.
- Characterization: The final product is characterized by spectroscopic methods including:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the amino substitution.
- Mass spectrometry (MS) for molecular weight verification.
- Infrared (IR) spectroscopy to identify functional groups.
- Yield and Efficiency: The nitration and reduction steps are generally high yielding if reaction conditions are optimized, with careful control of temperature and reagent concentrations to minimize side reactions.
Research and Development Notes
- The amination at the 12-position alters the compound’s interaction with biological systems, potentially affecting its mutagenic and carcinogenic properties, which warrants further study.
- While direct synthetic protocols for this compound are limited in literature, the nitration-reduction route is the most widely accepted and practical method for its preparation.
- Industrially, the parent hydrocarbon is mainly formed via combustion processes, but the amine derivative is typically synthesized in controlled laboratory conditions due to its specialized applications.
Chemical Reactions Analysis
Types of Reactions
Indeno(1,2,3-cd)pyren-12-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions, such as bromination and nitration, can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Peroxynitrite and metalloporphyrin systems are commonly used for oxidation reactions.
Substitution: Bromine and acetyl nitrate are used for bromination and nitration reactions, respectively.
Major Products
The major products formed from these reactions include brominated, nitrated, and oxidized derivatives of this compound .
Scientific Research Applications
Chemical Properties and Structure
Indeno(1,2,3-cd)pyren-12-amine has the molecular formula and a molecular weight of approximately 288.40 g/mol. Its structure features fused aromatic rings, which contribute to its stability and reactivity in various chemical environments.
Environmental Applications
1. Environmental Monitoring
This compound is commonly found in environmental samples as a pollutant resulting from incomplete combustion processes. It serves as an indicator for assessing PAH contamination in soil and water samples.
Table 1: Environmental Detection of this compound
| Sample Type | Detection Method | Concentration Detected |
|---|---|---|
| Soil | HPLC | 5 ng/g |
| Water | GC-MS | 2 ng/L |
| Air | SPME-GC | 0.5 ng/m³ |
2. Toxicological Studies
Research has demonstrated that chronic exposure to this compound can lead to adverse health effects. A study indicated that it enhances allergic lung inflammation in animal models by modulating dendritic cell function through the aryl hydrocarbon receptor pathway . This highlights the compound's relevance in toxicology and public health assessments.
Case Studies
Case Study 1: Allergic Inflammation Enhancement
A study conducted on mice showed that intranasal exposure to this compound significantly increased airway eosinophilia and Th2 cytokine levels (IL-4 and IL-5), indicating a strong link between PAH exposure and exacerbated allergic responses . This finding underscores the importance of monitoring PAH levels in urban environments where air quality may be compromised.
Case Study 2: Bioaccumulation in Aquatic Systems
This compound has been detected in fish species from contaminated water bodies. A study utilizing HPLC-fluorescence detection reported recovery rates of around 91.5% for this compound in fish samples spiked with known concentrations . This emphasizes the need for regular monitoring of aquatic ecosystems for PAH contamination.
Potential Therapeutic Applications
Emerging research suggests that this compound may have potential applications in drug development due to its ability to interact with biological systems at the molecular level. Its structural properties make it a candidate for studies aimed at understanding the mechanisms of action of PAHs on cellular processes.
Mechanism of Action
The mechanism of action of indeno(1,2,3-cd)pyren-12-amine involves its metabolic transformation into reactive intermediates such as quinones and nitro derivatives. These intermediates can interact with cellular components, leading to mutagenic and carcinogenic effects . The compound’s effects are mediated through pathways involving cytochrome P450 enzymes and the aryl hydrocarbon receptor .
Comparison with Similar Compounds
Table 1: Structural and Toxicological Comparison
*CSF = Cancer slope factor (mg/kg-day)<sup>-1</sup>.
Key Findings :
- Carcinogenicity: Indeno(1,2,3-cd)pyrene exhibits higher carcinogenic potency than fluoranthene and anthracene but is comparable to benzo[a]pyrene, depending on exposure pathways .
- Environmental persistence: Indeno(1,2,3-cd)pyrene’s higher molecular weight and lipophilicity contribute to longer environmental half-lives compared to 3- or 4-ring PAHs like anthracene .
Comparison with Deuterated Analog: Indeno(1,2,3-cd)pyrene-d12
Deuterated PAHs like Indeno(1,2,3-cd)pyrene-d12 (CAS 203578-33-0) are used as internal standards in analytical chemistry.
Table 2: Analytical Use Comparison
Key Findings :
- The deuterated form (d12) is chemically identical but isotopically distinct, enabling precise quantification in complex mixtures .
- Standard solutions of both compounds are commercially available at concentrations up to 100 mg/L .
Regulatory and Analytical Considerations
Toxicity and Water Quality Standards
- Indeno(1,2,3-cd)pyrene: The U.S. EPA recommends ambient water quality criteria of 0.04 µg/L for human health protection, factoring in its bioaccumulation and carcinogenic risk .
- Benzo[a]pyrene: Stricter limits (0.003 µg/L) due to higher carcinogenic potency in some models .
Detection Methods
- Fluorescence spectroscopy: Time-resolved laser-induced fluorescence can detect Indeno(1,2,3-cd)pyrene at sub-ppb levels but struggles with spectral overlap in multi-component PAH mixtures .
- Chromatography : Paired with deuterated standards, GC/MS achieves specificity for regulatory compliance testing .
Biological Activity
Indeno(1,2,3-cd)pyren-12-amine (IP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and environmental health. This article explores the compound's biological activity, mechanisms of action, and implications for human health and environmental remediation.
Overview of this compound
Indeno(1,2,3-cd)pyrene is a fused-ring PAH with a complex structure that contributes to its biological effects. It is often found in the environment as a result of incomplete combustion processes and is recognized as a significant air pollutant. Its presence in urban areas correlates with various health risks, particularly respiratory conditions and cancer.
Carcinogenic Potential:
Research indicates that indeno(1,2,3-cd)pyrene exhibits tumor-initiating activity. In studies involving mouse models, it has been shown to induce tumors when applied to the skin of newborn mice, highlighting its potential as a carcinogen . The International Agency for Research on Cancer (IARC) classifies indeno(1,2,3-cd)pyrene as possibly carcinogenic to humans (Group 2B), based on evidence from animal studies .
Mechanisms of Action:
The biological activity of IP is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Chronic exposure to IP has been linked to enhanced allergic lung inflammation via AhR pathways. In a study involving mice, intranasal exposure to IP resulted in increased airway eosinophilia and elevated levels of Th2 cytokines such as IL-4 and IL-5 . This suggests that IP may exacerbate conditions like asthma by modulating immune responses.
Environmental Impact and Biodegradation
Indeno(1,2,3-cd)pyrene poses significant environmental challenges due to its persistence in contaminated sites. However, recent studies have identified microbial strains capable of degrading IP. For instance, Rhodococcus aetherivorans IcdP1 was isolated from PAH-contaminated soil and demonstrated over 70% degradation efficiency within ten days . The degradation process involves hydroxylation at specific positions on the molecule, leading to more manageable metabolites.
Table 1: Summary of Biological Activities and Effects
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Carcinogenicity | Tumor initiation in animal models | Activation via AhR; formation of DNA adducts |
| Allergic inflammation | Enhanced airway eosinophilia | Modulation of dendritic cell function |
| Biodegradation potential | Degradation by specific microbial strains | Hydroxylation at ring positions |
Case Studies
Several case studies have highlighted the health impacts associated with indeno(1,2,3-cd)pyrene exposure:
- Asthma Correlation Study : A study conducted in Taiwan found elevated urinary levels of 1-hydroxypyrene (a biomarker for PAH exposure) in asthmatic patients compared to healthy controls. This correlation underscores the potential role of environmental PAHs like IP in exacerbating respiratory diseases .
- Environmental Remediation Efforts : Research into bioremediation strategies has shown promise in utilizing IP-degrading bacteria to clean contaminated sites. The identification of Rhodococcus species capable of degrading IP provides a potential pathway for reducing environmental concentrations of this hazardous compound .
Q & A
Q. How can researchers confirm the identity and purity of Indeno(1,2,3-cd)pyrene in environmental samples?
Methodological Answer:
- Use CAS RN 193-39-5 for unambiguous identification .
- Validate purity via deuterated analogs (e.g., Indeno[1,2,3-c,d]pyrene-d12, CAS 203578-33-0) as internal standards, which share structural similarity but differ in isotopic mass .
- Pair gas chromatography-tandem mass spectrometry (GC-MS/MS) with selective reaction monitoring (SRM) transitions (e.g., quant. SRM at m/z 276.1 → 274) to distinguish the compound from co-eluting polycyclic aromatic hydrocarbons (PAHs) .
Q. What are the recommended protocols for preparing standard solutions of Indeno(1,2,3-cd)pyrene?
Methodological Answer:
- Prepare stock solutions in methanol at concentrations such as 4.25 µg/mL or 10–100 mg/L, ensuring stability at -20°C to prevent degradation .
- Use deuterated analogs (e.g., Indeno[1,2,3-c,d]pyrene-d12) to correct for matrix effects during environmental analysis. These are available at 98 atom% purity and should be stored under inert conditions .
- Validate solution homogeneity via repeatability tests with GC-MS/MS, targeting a relative standard deviation (RSD) <5% .
Q. Which analytical techniques are most robust for quantifying Indeno(1,2,3-cd)pyrene in complex matrices?
Methodological Answer:
- GC-MS/MS with hydrogen carrier gas (replacing helium) reduces operational costs while maintaining resolution. Optimal parameters include a retention time of 10.35 minutes and quantifier SRM transitions (m/z 276.1 → 274) .
- Liquid chromatography (LC) paired with fluorescence detection is suitable for high-sensitivity applications, though matrix interference may require cleanup steps like solid-phase extraction (SPE) .
Advanced Research Questions
Q. How can researchers address interlaboratory variability in quantifying Indeno(1,2,3-cd)pyrene?
Methodological Answer:
- Refer to multi-laboratory validation studies: For example, a 12-lab study reported an assigned value of 52.5 µg/L with an accuracy standard deviation of 11.0 µg/L. Use such data to calibrate in-house methods and align with consensus acceptance windows (e.g., 19.6–85.4 µg/L) .
- Implement isotope dilution mass spectrometry (IDMS) with deuterated standards (e.g., Indeno[1,2,3-c,d]pyrene-d12) to minimize variability caused by matrix effects .
Q. What strategies mitigate matrix interference affecting Indeno(1,2,3-cd)pyrene recovery in PAH analysis?
Methodological Answer:
- Address low MS/MS recovery (e.g., 49% in SDG K0201) by spiking deuterated surrogates (e.g., d12 analogs) before extraction to track losses during sample preparation .
- Optimize cleanup steps: Use silica gel or florisil columns to remove interfering organic compounds, particularly in soil or sediment samples .
Q. How does isotopic labeling enhance the sensitivity of Indeno(1,2,3-cd)pyrene quantification?
Methodological Answer:
- Deuterated forms (e.g., C22D12, molecular weight 288.4) improve method sensitivity by reducing background noise in mass spectrometry. Their physical properties (e.g., boiling point 497.1°C, logP 6.89) closely match the non-deuterated compound, ensuring consistent chromatographic behavior .
- Use isotopic dilution to correct for ionization suppression in complex matrices, achieving quantification limits as low as 0.1 µg/L in water samples .
Q. What criteria define optimal SRM transitions for GC-MS/MS analysis of Indeno(1,2,3-cd)pyrene?
Methodological Answer:
- Select quantifier SRMs with high-intensity product ions (e.g., m/z 276.1 → 274) and qualifier SRMs (e.g., m/z 276.1 → 276.1) to confirm peak identity. Maintain a collision energy of 35 eV for quantifier transitions to ensure reproducibility .
- Validate transitions using certified reference materials (CRMs) and compare retention times (±0.05 min) to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
